molecular formula C15H21NO4S B3168783 1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid CAS No. 932976-67-5

1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid

Cat. No. B3168783
CAS RN: 932976-67-5
M. Wt: 311.4 g/mol
InChI Key: QAAHFDIAOPVUER-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, a heterocyclic organic compound. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals . The compound you’re asking about has a sulfonyl group attached to a phenyl ring, which is further attached to the piperidine ring. This suggests that it might have unique properties compared to simple piperidine derivatives.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered piperidine ring, the phenyl ring, and the sulfonyl group. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine derivatives are known to participate in a variety of chemical reactions. For example, they can act as bases, nucleophiles, or ligands in metal-catalyzed reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperidine ring might contribute to basicity, while the sulfonyl group might influence the compound’s solubility .

Scientific Research Applications

Bioaccumulation and Environmental Persistence

Perfluorinated acids, including certain perfluorinated carboxylates and sulfonates, are known for their environmental persistence and have been detected in various wildlife globally. The bioaccumulation potential of these substances has been a subject of concern due to their structural and behavioral similarity to certain persistent compounds. Studies suggest that the bioaccumulation of perfluorinated acids is directly related to the length of their fluorinated carbon chain, and more research is necessary to fully characterize the bioaccumulation potential of these compounds with longer fluorinated carbon chains (Conder et al., 2008).

Anticancer Properties

Cinnamic acid and its phenolic derivatives have garnered significant attention in medicinal research due to their potential anticancer properties. The structural flexibility of cinnamic acids allows for various reactive sites, leading to a diversity of derivatives. Despite their rich medicinal tradition, the anticancer potentials of cinnamic acid derivatives remained underutilized for several decades. Recent attention has been focused on the synthesis and biological evaluation of various cinnamoyl acids and their derivatives, highlighting their potential in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Microbial Degradation and Environmental Impact

Polyfluoroalkyl chemicals, which include perfluoroalkyl carboxylic acids, are utilized in numerous industrial and commercial applications. These chemicals can degrade into highly persistent and toxic perfluoroalkyl acids. Understanding the environmental biodegradability and microbial degradation pathways of these chemicals is crucial to assess their environmental fate and impacts. Recent studies highlight the need for more research to bridge knowledge gaps and suggest future directions for biodegradation studies, environmental monitoring, and ecotoxicological assessment (Liu & Mejia Avendaño, 2013).

Pharmaceutical Applications and Enzyme Inhibition

Sulfonamides and their derivatives have been widely used in clinical settings due to their diverse biological properties, including antibacterial, antifungal, antiparasitic, and antitumor activities. The discovery, structure-activity relationship, and mechanisms of action of antibacterial sulfonamides are well-documented. These compounds' importance in medicinal chemistry and their potential in the planning and development of bioactive substances, especially with potential antitumor properties, have been extensively reviewed (Azevedo-Barbosa et al., 2020).

Future Directions

Future research could explore the potential applications of this compound, such as in the synthesis of new materials or pharmaceuticals. Additionally, studies could investigate its physical and chemical properties in more detail .

properties

IUPAC Name

1-(4-propan-2-ylphenyl)sulfonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11(2)12-5-7-14(8-6-12)21(19,20)16-9-3-4-13(10-16)15(17)18/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAHFDIAOPVUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(Propan-2-yl)phenyl]sulfonyl}piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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